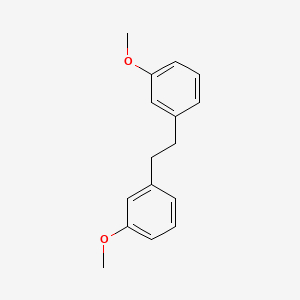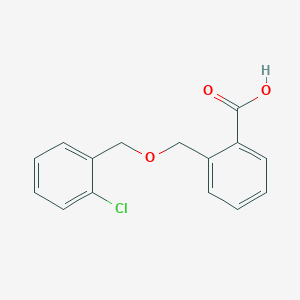
1,2-Bis(3-methoxyphenyl)ethane, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
BMPE has been studied for its potential applications in various fields of science, including synthetic organic chemistry, medicinal chemistry, and biochemistry. In synthetic organic chemistry, BMPE has been used in a variety of syntheses, including the synthesis of heterocyclic compounds, polymers, and organometallic compounds. In medicinal chemistry, BMPE has been studied for its potential as a therapeutic agent, and its biochemical and physiological effects have been explored. In biochemistry, BMPE has been studied for its ability to form covalent bonds with other molecules, and its potential as a tool for studying protein-protein interactions.
作用機序
Target of Action
The primary targets of 1,2-Bis(3-methoxyphenyl)ethane, also known as S4, are mitogen-activated protein (MAP) kinases , activator protein-1 (AP-1) , and matrix metalloproteinases (MMPs) . These proteins play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
S4 interacts with its targets by inhibiting their activation. Specifically, it inhibits the UVB-induced phosphorylation of MAP kinases and the overexpression of AP-1 and MMPs . It also inhibits the UVB-induced expression of Smad7 protein , a negative regulator of transforming growth factor-beta (TGF-β) signaling .
Biochemical Pathways
The inhibition of MAP kinases, AP-1, and MMPs by S4 affects several biochemical pathways. It reduces the production of intracellular reactive oxygen species (ROS) induced by UVB radiation . It also inhibits the UVB-induced expression of nitric oxide synthase (i-NOS) and cyclooxygenase (COX)-2 protein , which are involved in inflammatory responses . Furthermore, it prevents the translocation of nuclear factor-kappaB (NF-ĸB) into the nucleus .
Result of Action
The action of S4 leads to several molecular and cellular effects. It reduces UVB-induced erythema and wrinkle formation in hairless mice . It also ameliorates UVB-induced epidermal hyperplasia and collagen degradation . Furthermore, it reduces the expression of MMP-1, interleukin (IL)-6, and NF-ĸB in the mouse skin .
Action Environment
Environmental factors, particularly UVB radiation, significantly influence the action of S4. UVB radiation induces the production of ROS and the expression of various proteins that S4 targets for inhibition . Therefore, the efficacy and stability of S4 are likely to be influenced by the level of UVB radiation in the environment.
実験室実験の利点と制限
The use of BMPE in laboratory experiments has several advantages, including its ability to form covalent bonds with other molecules, its low toxicity, and its low cost. Additionally, BMPE can be synthesized using a variety of methods, making it a versatile and accessible organic compound. However, BMPE also has several limitations, including its relatively low solubility in water, its low stability in the presence of light and heat, and its tendency to form dimers and polymers.
将来の方向性
Given its potential applications in various fields of science, there are many possible future directions for the study of BMPE. These include further investigation into its mechanism of action and its potential as a therapeutic agent, as well as the development of new synthetic methods for the synthesis of BMPE and its derivatives. Additionally, further research into the biochemical and physiological effects of BMPE could lead to the development of new therapeutic agents, as well as new methods for studying protein-protein interactions. Finally, further research into the advantages and limitations of BMPE in laboratory experiments could lead to the development of new methods and protocols for the use of BMPE in laboratory experiments.
合成法
BMPE can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Heck reaction. The Grignard reaction involves the use of a Grignard reagent, such as magnesium bromide, to form a Grignard intermediate. This intermediate can then be reacted with an electrophile, such as an aldehyde or ketone, to form the desired product. The Wittig reaction involves the use of a phosphonium salt to form an alkylidene, which can then be reacted with an aldehyde or ketone to form the desired product. The Heck reaction involves the use of a palladium catalyst to form an alkylidene, which can then be reacted with an aldehyde or ketone to form the desired product.
生化学分析
Biochemical Properties
1,2-Bis(3-methoxyphenyl)ethane has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to inhibit the phosphorylation of mitogen-activated protein (MAP) kinases . It also interacts with activator protein-1 (AP-1) and matrix metalloproteinases (MMPs), inhibiting their overexpression .
Cellular Effects
In cellular processes, 1,2-Bis(3-methoxyphenyl)ethane has been found to reduce ultraviolet (UV)B-induced intracellular reactive oxygen species (ROS) production . It also inhibits UVB-induced Smad7 protein expression and elevates total collagen content in human dermal fibroblasts .
Molecular Mechanism
At the molecular level, 1,2-Bis(3-methoxyphenyl)ethane exerts its effects through various mechanisms. It inhibits the phosphorylation of MAP kinases, thereby reducing the activation of AP-1 and overexpression of MMPs . It also inhibits UVB-induced Smad7 protein expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, 1,2-Bis(3-methoxyphenyl)ethane has shown stability and no significant degradation
Dosage Effects in Animal Models
The effects of 1,2-Bis(3-methoxyphenyl)ethane vary with different dosages in animal models
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
1-methoxy-3-[2-(3-methoxyphenyl)ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-17-15-7-3-5-13(11-15)9-10-14-6-4-8-16(12-14)18-2/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTARCYDJTMRPBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36707-27-4 |
Source


|
| Record name | 3,3'-ETHYLENEBIS(ANISOLE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352383.png)
![1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352397.png)
![1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352399.png)
![1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352403.png)
![[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6352414.png)


![DiCl[(S)-(-)-2,2',6,6'-tetraMeO-4,4'-bis(diphenylphosphino)-3,3'-bipyr][(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II); 95%](/img/structure/B6352424.png)
![1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane](/img/structure/B6352428.png)



![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate, 90%](/img/structure/B6352449.png)
